molecular formula C19H14Br2N2O5 B2515154 6,8-dibromo-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2H-chromen-2-one CAS No. 886147-55-3

6,8-dibromo-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2H-chromen-2-one

Cat. No.: B2515154
CAS No.: 886147-55-3
M. Wt: 510.138
InChI Key: MGWRJJXOWIRMQC-UHFFFAOYSA-N
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Description

This product is 6,8-dibromo-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2H-chromen-2-one, a synthetic small molecule with the CAS Number 886147-55-3 . It has a molecular formula of C19H14Br2N2O5 and a molecular weight of 510.14 g/mol . The compound features a complex structure that integrates a dibrominated coumarin core linked to a piperazine moiety which is further functionalized with a furan-2-carbonyl group . Coumarin derivatives are a significant focus in medicinal chemistry research due to their broad biological activities. Specifically, structural-activity-relationship (SAR) studies indicate that substitutions at the C-3 and C-4 positions of the coumarin nucleus, as seen in this compound, are highly coveted for the development of new antibacterial agents . Research into similar molecular scaffolds has explored various pharmacological areas, including anticancer potential . This product is offered with a purity of 90% or higher and is available in multiple quantities for laboratory use . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

6,8-dibromo-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Br2N2O5/c20-12-8-11-9-13(19(26)28-16(11)14(21)10-12)17(24)22-3-5-23(6-4-22)18(25)15-2-1-7-27-15/h1-2,7-10H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWRJJXOWIRMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC4=CC(=CC(=C4OC3=O)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Br2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of chromen-2-one derivatives followed by the introduction of the furan-2-carbonyl group through a coupling reaction with piperazine. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and reproducibility of the product.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove bromine atoms or reduce carbonyl groups.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted chromen-2-one derivatives.

Scientific Research Applications

6,8-Dibromo-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6,8-dibromo-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Brominated Coumarin Derivatives

Compound Name Coumarin Substituents Piperazine Substituent Molecular Weight Key References
Target Compound 6,8-dibromo Furan-2-carbonyl 506.19 g/mol*
BB06847 6,8-dibromo 2-Methylphenyl 506.19 g/mol
3hd () 6,8-dibromo 1-(4-Ethyl-3,5-dimethylpyrrole) 592.22 g/mol
6,8-Dichloro Coumarin () 6,8-dichloro 2-Aminothiazol-4-yl 387.66 g/mol
3-(Piperazine-1-carbonyl)-2H-chromen-2-one () Unsubstituted Unsubstituted piperazine 299.31 g/mol

*Calculated based on molecular formula C₂₁H₁₈Br₂N₂O₄.

Key Observations :

  • Piperazine Modifications : Substitution of the piperazine with furan-2-carbonyl (target compound) introduces a planar, electron-rich heterocycle, contrasting with bulky aryl groups (e.g., 2-methylphenyl in BB06847) or trifluoro-hydroxyethyl moieties (e.g., 3hd) .

Comparison with Analogous Syntheses :

  • BB06847 : Uses 2-methylphenyl isocyanate instead of furan-2-carbonyl chloride for piperazine functionalization .
  • Antifungal Derivatives () : Employ nucleophilic substitution reactions to introduce pyrrole derivatives, requiring harsher conditions (e.g., 50°C, 24 hours) .

SAR Insights :

  • Halogenation : Brominated coumarins (target compound, 3hd) exhibit stronger antifungal activity compared to chlorinated analogs (), likely due to increased hydrophobicity and halogen bonding .
  • Piperazine Functionalization : Arylacyl groups (e.g., 2-methylphenyl in BB06847) may reduce solubility, while heteroaromatic acyl groups (e.g., furan-2-carbonyl) balance lipophilicity and hydrogen-bonding capacity, optimizing bioavailability .

Physicochemical Properties

  • LogP : Estimated at ~3.5 (calculated using fragment-based methods), indicating moderate lipophilicity suitable for blood-brain barrier penetration.

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